- Oxadiazoles as inhibitors of leukotriene production for combination therapy and their preparation, United States, , ,
Cas no 96548-90-2 (4-Fluoropyrimidin-2-amine)

4-Fluoropyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-Fluoropyrimidin-2-amine
- 2-Pyrimidinamine,4-fluoro-
- 4-Fluoro-2-pyrimidinamine
- 2-Pyrimidinamine, 4-fluoro-
- UBNQGQIFYAIMAO-UHFFFAOYSA-N
- SB11833
- 4-Fluoro-2-pyrimidinamine (ACI)
- 2-Amino-4-fluoropyrimidine
- AKOS006341106
- EN300-102881
- AS-51251
- SY244822
- P12222
- DB-106815
- MFCD18205979
- 2-Pyrimidinamine, 4-fluoro- (9CI)
- 96548-90-2
- CS-0050847
- SCHEMBL668665
-
- MDL: MFCD18205979
- インチ: 1S/C4H4FN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8)
- InChIKey: UBNQGQIFYAIMAO-UHFFFAOYSA-N
- ほほえんだ: FC1C=CN=C(N)N=1
計算された属性
- せいみつぶんしりょう: 113.03892530g/mol
- どういたいしつりょう: 113.03892530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 77.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 279.7±32.0 °C at 760 mmHg
- フラッシュポイント: 122.9±25.1 °C
- じょうきあつ: 0.0±0.6 mmHg at 25°C
4-Fluoropyrimidin-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Fluoropyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-102881-1.0g |
4-fluoropyrimidin-2-amine |
96548-90-2 | 95% | 1g |
$680.0 | 2023-06-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06627-1G |
4-fluoropyrimidin-2-amine |
96548-90-2 | 97% | 1g |
¥ 3,220.00 | 2023-04-12 | |
Enamine | EN300-102881-5.0g |
4-fluoropyrimidin-2-amine |
96548-90-2 | 95% | 5g |
$2256.0 | 2023-06-10 | |
Chemenu | CM338032-1g |
4-Fluoropyrimidin-2-amine |
96548-90-2 | 95%+ | 1g |
$875 | 2021-08-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F178575-250mg |
4-Fluoropyrimidin-2-amine |
96548-90-2 | 97% | 250mg |
¥8650.90 | 2023-09-02 | |
Matrix Scientific | 123598-1g |
4-Fluoro-2-pyrimidinamine, 95+% |
96548-90-2 | 95+% | 1g |
$1782.00 | 2023-09-06 | |
TRC | F402305-100mg |
4-Fluoropyrimidin-2-amine |
96548-90-2 | 100mg |
$ 365.00 | 2022-06-05 | ||
abcr | AB458554-1 g |
4-Fluoropyrimidin-2-amine |
96548-90-2 | 1g |
€1,265.30 | 2023-07-18 | ||
ChemScence | CS-0050847-250mg |
4-Fluoropyrimidin-2-amine |
96548-90-2 | 97.78% | 250mg |
$250.0 | 2022-04-26 | |
ChemScence | CS-0050847-1g |
4-Fluoropyrimidin-2-amine |
96548-90-2 | 97.78% | 1g |
$500.0 | 2022-04-26 |
4-Fluoropyrimidin-2-amine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Preparation of oxadiazole derivatives for use as leukotriene production inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Substituted pyridine and pyrimidine compounds as pharmaceutical agents, their preparation, pharmaceutical compositions, and use in therapy, United States, , ,
ごうせいかいろ 4
- Product class 12: pyrimidinesScience of Synthesis, 2004, 16, 379-572,
ごうせいかいろ 5
- Fluorinated heterocyclic compounds. 2. 2,4-Difluoro and 4-amino-2-fluoropyrimidines, nucleoside base analogsJournal of Heterocyclic Chemistry, 1985, 22(1), 149-53,
4-Fluoropyrimidin-2-amine Raw materials
4-Fluoropyrimidin-2-amine Preparation Products
4-Fluoropyrimidin-2-amine 関連文献
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
4-Fluoropyrimidin-2-amineに関する追加情報
4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2): A Comprehensive Overview
4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2) is a heterocyclic aromatic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the pyrimidine family, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms. The presence of a fluorine atom at the 4-position and an amino group at the 2-position imparts unique electronic and structural properties to this molecule, making it a subject of interest in both academic and industrial research.
The synthesis of 4-fluoropyrimidin-2-amine involves various methodologies, including nucleophilic substitution, condensation reactions, and catalytic processes. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically enriched forms of this compound, which are highly valuable in drug discovery and asymmetric catalysis. The use of transition metal catalysts, such as palladium or copper complexes, has significantly improved the efficiency and selectivity of these reactions.
One of the most promising applications of 4-fluoropyrimidin-2-amine lies in its role as a building block for bioactive molecules. This compound serves as a precursor for the synthesis of various heterocyclic frameworks that are essential in medicinal chemistry. For instance, it has been utilized in the development of kinase inhibitors, which are critical in the treatment of cancer and other diseases. Recent studies have demonstrated that derivatives of 4-fluoropyrimidin-2-amine exhibit potent inhibitory activity against protein kinases such as Aurora kinases and CDKs (Cyclin-dependent kinases), making them strong candidates for anti-cancer therapies.
In addition to its role in drug discovery, 4-fluoropyrimidin-2-amine has also found applications in materials science. Its ability to form stable coordination complexes with metal ions makes it a potential candidate for designing new materials with tailored electronic properties. Researchers have explored its use in constructing metalloporphyrins and metallophthalocyanines, which are widely used in sensors, catalysts, and optoelectronic devices.
The chemical stability and reactivity of 4-fluoropyrimidin-2-amine are influenced by its electronic structure. The fluorine atom at the 4-position introduces an electron-withdrawing effect, which enhances the electrophilicity of the ring system. This property facilitates various nucleophilic aromatic substitution reactions, enabling the incorporation of diverse functional groups into the molecule. Recent studies have focused on exploiting these reactivity patterns to develop novel synthetic routes for complex heterocycles.
From an environmental standpoint, the synthesis and application of 4-fluoropyrimidin-2-amine must adhere to strict safety protocols to minimize ecological impact. Researchers are actively exploring greener synthesis methods that utilize renewable resources and minimize waste generation. For example, microwave-assisted synthesis and enzymatic catalysis are being investigated as sustainable alternatives to traditional synthetic routes.
In conclusion, 4-fluoropyrimidin-2-amine (CAS No. 96548-90-2) is a versatile compound with wide-ranging applications in chemistry and pharmacology. Its unique structural features and reactivity make it an invaluable tool for designing bioactive molecules and advanced materials. As research continues to uncover new synthetic methods and applications for this compound, its significance in both academic and industrial settings is expected to grow further.
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